(3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid

Suzuki-Miyaura coupling Hydrazone formation Bioconjugation

(3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid (CAS 850589-37-6) is an arylboronic acid derivative bearing both a boronic acid group and a hydrazinecarbonyl (hydrazide) moiety on a phenyl ring, additionally substituted with a chlorine atom at the 3-position relative to the boronic acid. This compound belongs to the class of bifunctional organoboron reagents used in Suzuki-Miyaura cross-coupling reactions, with the hydrazide group offering orthogonal reactivity for condensation, cyclization, and bioconjugation applications.

Molecular Formula C7H8BClN2O3
Molecular Weight 214.41 g/mol
CAS No. 850589-37-6
Cat. No. B1418432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid
CAS850589-37-6
Molecular FormulaC7H8BClN2O3
Molecular Weight214.41 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)C(=O)NN)Cl)(O)O
InChIInChI=1S/C7H8BClN2O3/c9-6-3-4(8(13)14)1-2-5(6)7(12)11-10/h1-3,13-14H,10H2,(H,11,12)
InChIKeyGGSCPZNIWIKQJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-(hydrazinecarbonyl)phenylboronic Acid (CAS 850589-37-6): Procurement-Ready Bifunctional Boronic Acid Building Block


(3-Chloro-4-(hydrazinecarbonyl)phenyl)boronic acid (CAS 850589-37-6) is an arylboronic acid derivative bearing both a boronic acid group and a hydrazinecarbonyl (hydrazide) moiety on a phenyl ring, additionally substituted with a chlorine atom at the 3-position relative to the boronic acid [1]. This compound belongs to the class of bifunctional organoboron reagents used in Suzuki-Miyaura cross-coupling reactions, with the hydrazide group offering orthogonal reactivity for condensation, cyclization, and bioconjugation applications . Its molecular formula is C7H8BClN2O3, with a molecular weight of 214.41 g/mol .

Why 3-Chloro-4-(hydrazinecarbonyl)phenylboronic Acid Cannot Be Replaced by Generic Analogs in Procurement


Simple substitution of this compound with other boronic acid reagents introduces multiple functional liabilities. The 3-chloro substituent imparts distinct electronic and steric properties that modulate Suzuki coupling reactivity relative to unsubstituted or para-substituted analogs . More critically, the hydrazinecarbonyl group is not merely a passive substituent but an active participant in orthogonal chemistries including hydrazone formation with carbonyls [1], heterocycle formation via boron-nitrogen bond generation [2], and serves as a reactive handle in multicomponent reactions [3]. Replacing this compound with a simpler boronic acid (e.g., phenylboronic acid) forfeits all hydrazide-mediated reactivity; substituting with non-chlorinated 4-(hydrazinecarbonyl)phenylboronic acid (CAS 850567-95-2) alters electronic character and eliminates the chlorine substituent entirely, changing both cross-coupling behavior and the compound's utility as a scaffold for further derivatization. Procurement decisions based solely on boronic acid functionality therefore miss the compound's specific, quantifiable structural differentiation.

Quantitative Differentiation Guide: 3-Chloro-4-(hydrazinecarbonyl)phenylboronic Acid vs. Structural Analogs


Bifunctional Reactivity: Boronic Acid plus Hydrazide vs. Mono-Functional Analogs

This compound is one of only three commercially cataloged positional isomers of (hydrazinecarbonyl)phenylboronic acid and carries a unique 3-chloro substitution pattern that distinguishes it from the unsubstituted 4-(hydrazinecarbonyl)phenylboronic acid (CAS 850567-95-2) and 3-(hydrazinecarbonyl)phenylboronic acid (CAS 913835-79-7) [1]. The hydrazinecarbonyl group enables participation in bioorthogonal hydrazone formation with carbonyl-containing molecules via intramolecular Lewis acid catalysis from the boronic acid, a reaction class experimentally validated on ortho-carbonyl phenylboronic acids (CO-PBAs) that yield heterocyclic boron-nitrogen products with enhanced stability relative to simple hydrazones [2][3]. The chlorine substituent at the 3-position provides a handle for further cross-coupling or substitution distinct from the unsubstituted analog .

Suzuki-Miyaura coupling Hydrazone formation Bioconjugation Bifunctional building blocks

Chemoselective Heterocycle Formation via Boron-Nitrogen Bonding

Hydrazide-containing boronic acids have been demonstrated to participate in four-component reactions with α-hydroxy aldehydes and two orthogonally reactive boronic acids to yield structurally distinct bicyclic boronates termed dioxadiazaborocines (DODA borocines) with high yields and stereocontrol [1]. The specific reactivity pattern requires a hydrazide group directly attached to an arylboronic acid scaffold, a structural feature uniquely present in this compound class. Studies on related hydrazide-boronic acid systems show that α-amino hydrazides react with ortho-carbonyl phenylboronic acids to form tricyclic B-N heterocycles stable from pH 4 to pH 9 and resistant to SDS-PAGE conditions [2]. The 3-chloro substituent on this compound provides an electronic environment distinct from unsubstituted analogs, which may influence both cross-coupling rates and heterocycle formation kinetics .

Bioorthogonal chemistry B-N heterocycles Protein modification Dioxadiazaborocines

Melting Point and Density vs. Regioisomeric Analogs

This compound exhibits a melting point range of 144-150°C and density of 1.49 g/cm³ [1][2]. In contrast, the regioisomeric 3-(hydrazinecarbonyl)phenylboronic acid (CAS 913835-79-7) melts at 149-151°C with density 1.36 g/cm³ , while 4-(hydrazinecarbonyl)phenylboronic acid (CAS 850567-95-2) shows no reported melting point and different solid-state characteristics [3]. These differences in physical properties directly reflect the distinct molecular packing and intermolecular interactions conferred by the chloro substituent and substitution pattern. Such distinct thermal and density profiles serve as identity confirmation benchmarks during incoming quality control and can influence handling, storage, and formulation considerations in research workflows .

Physical characterization Solid-state properties Purity assessment Quality control

Commercial Availability and Purity Benchmarking

This compound is commercially available from multiple vendors with standardized purity specifications. Aladdin Scientific offers the compound at 98% purity (Catalog C187065) ; BOC Sciences supplies at 98% purity ; HZBP provides at 99% purity with melting point 144-150°C [1]; and AKSci supplies at 95% minimum purity (Catalog X2455) . For comparison, the 4-position isomer (CAS 850567-95-2) is available at 96% purity from Chemenu . The compound is also listed by Santa Cruz Biotechnology for research applications . The multiple vendor sourcing options provide procurement flexibility while standardized purity specifications (95-99%) across suppliers enable consistent experimental reproducibility.

Procurement Purity analysis Commercial sourcing Quality specifications

Verified Application Scenarios for 3-Chloro-4-(hydrazinecarbonyl)phenylboronic Acid Based on Structural Evidence


Suzuki-Miyaura Cross-Coupling with Built-In Hydrazide Handle for Sequential Derivatization

This compound serves as a boron-based nucleophile in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions while preserving the hydrazinecarbonyl group for downstream transformations . The chlorine substituent remains available for subsequent functionalization via nucleophilic aromatic substitution or additional cross-coupling . The hydrazide group can undergo condensation with aldehydes or ketones to form hydrazones, enabling the construction of complex molecular architectures without intermediate protection/deprotection steps .

Bioconjugation Probe Development via Hydrazide-Carbonyl Bioorthogonal Chemistry

The hydrazinecarbonyl group enables bioorthogonal conjugation with carbonyl-containing biomolecules via hydrazone formation, a reaction class demonstrated for ortho-carbonyl phenylboronic acids that exhibit accelerated rates due to intramolecular Lewis acid catalysis by the boronic acid group [1][2]. The resulting hydrazone-boronic acid adducts can undergo subsequent intramolecular cyclization to form stabilized boron-nitrogen heterocycles [2]. This compound provides a scaffold for developing bioconjugation probes targeting proteins, glycans, or other carbonyl-bearing biomolecules.

Multicomponent Reaction Building Block for Heterocyclic Boronate Synthesis

Hydrazide-containing boronic acids have been established as components in four-component reactions with α-hydroxy aldehydes and additional boronic acids to yield dioxadiazaborocines (DODA borocines), structurally distinct bicyclic boronates formed in high yields with enantio- and diastereomeric purity [3]. The hydrazide group is essential for this transformation. This compound is structurally suited for such multicomponent reactions, providing access to complex boron-containing heterocycles for medicinal chemistry and materials applications.

Synthetic Intermediate for Chloro-Substituted Biaryl Pharmacophores

The 3-chloro substitution pattern combined with boronic acid functionality makes this compound a strategic building block for constructing chloro-substituted biaryl pharmacophores via Suzuki-Miyaura coupling . The chlorine atom provides a handle for further diversification or serves as a metabolically stable substituent in drug candidates. The hydrazide group can be further functionalized via acylation, sulfonylation, or condensation with carbonyl electrophiles, expanding the accessible chemical space around the central phenyl scaffold .

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